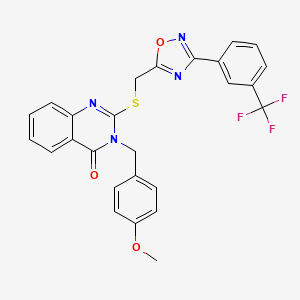
3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazolinone derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19F3N4O2
- Molecular Weight : 440.42 g/mol
- CAS Number : [specific CAS number not provided in search results]
Biological Activity Overview
Recent studies have highlighted the biological significance of quinazolinone derivatives, particularly their role as inhibitors of various tyrosine kinases. These kinases are pivotal in regulating cellular processes such as proliferation and apoptosis, making them critical targets in cancer therapy.
Cytotoxicity Studies
A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably:
- Compounds demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.
- The compound This compound exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, indicating potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .
The mechanism by which this compound exerts its cytotoxic effects involves:
- Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, disrupting the phosphorylation processes essential for cancer cell survival.
- Molecular Docking Studies : Computational analysis revealed strong binding affinities to target enzymes, supporting the observed biological activity .
Comparative Analysis of Quinazolinone Derivatives
The following table summarizes the biological activities of selected quinazolinone derivatives compared to our compound:
| Compound ID | Structure | IC50 (µM) against CDK2 | IC50 (µM) against HER2 | IC50 (µM) against EGFR |
|---|---|---|---|---|
| 2i | Structure A | 0.173 ± 0.012 | 0.079 ± 0.015 | Not reported |
| 3i | Structure B | 0.177 ± 0.032 | 0.079 ± 0.015 | Not reported |
| Target Compound | Structure C | Similar to imatinib | Similar to lapatinib | Comparable |
Case Studies
- Breast Cancer Treatment : In a study evaluating the efficacy of quinazolinone derivatives in MCF-7 cells, the target compound showed significant apoptosis induction and cell cycle arrest at G1 phase, underscoring its potential as an anticancer agent .
- Ovarian Cancer Models : Additional research indicated that this compound could effectively reduce tumor size in xenograft models, demonstrating its potential for therapeutic application .
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-19-11-9-16(10-12-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPTZRFMWJSIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














